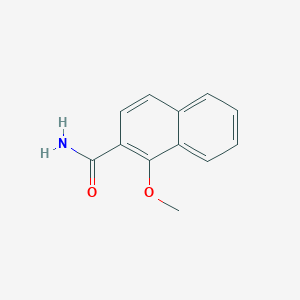

1-Methoxynaphthalene-2-carboxamide

Descripción general

Descripción

1-Methoxynaphthalene-2-carboxamide is an organic compound belonging to the naphthalene family It is characterized by a methoxy group (-OCH₃) attached to the first carbon of the naphthalene ring and a carboxamide group (-CONH₂) attached to the second carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene-2-carboxamide can be synthesized through the condensation of 1-methoxy-2-naphthoyl chloride with appropriate amines. For instance, 6-methoxy-2-naphthoyl chloride can be reacted with 3-(heteroaryl)propyl amines in chloroform at room temperature for 3-4 hours . The reaction typically involves the use of a base such as potassium tert-butoxide and solvents like cyclohexane and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Halogenated or nitrated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research has demonstrated that derivatives of naphthalene, including 1-methoxynaphthalene-2-carboxamide, exhibit notable antioxidant activities. A comparative study highlighted that compounds like 1-naphthol and its methoxylated forms can scavenge free radicals effectively, which is crucial in developing therapeutic agents for oxidative stress-related conditions . The antioxidative capacity of these compounds suggests their potential use in pharmaceuticals aimed at preventing or treating diseases associated with oxidative damage.

Drug Metabolism Studies

Naphthalene derivatives are also utilized as model compounds in drug metabolism research. They serve as substrates for sulfotransferases (SULTs), enzymes that play a vital role in the phase II metabolism of drugs and xenobiotics. The study of this compound can provide insights into how such compounds are metabolized in the human body, influencing their bioavailability and therapeutic efficacy .

Material Science

Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable candidates for applications in organic electronics. Research indicates that this compound could be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport . The incorporation of such compounds into electronic devices can enhance their efficiency and stability.

Environmental Studies

Environmental Monitoring

Naphthalene derivatives have been identified as potential biomarkers for environmental monitoring, particularly in assessing exposure to pollutants like carbaryl (a common insecticide). The urinary excretion of naphthalene metabolites can indicate occupational exposure levels, making compounds like this compound relevant in toxicological studies . This application underscores the importance of understanding the environmental impact of chemical substances.

Synthesis and Preparation

The preparation of this compound involves several synthetic routes that are environmentally friendly and cost-effective. A notable method includes the use of phase transfer catalysts and dimethyl carbonate as a methylating agent, which avoids the use of toxic solvents . This method not only improves yield but also reduces environmental pollution associated with traditional synthesis techniques.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it acts as a chemosensitizer by inhibiting P-glycoprotein, a membrane protein involved in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents . In antibacterial applications, it disrupts bacterial cell wall synthesis or function, leading to cell death .

Comparación Con Compuestos Similares

N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar structure with hydroxyl and dimethylphenyl groups.

6-Methoxynaphthalene-2-carboxamide: Differing in the position of the methoxy group.

Uniqueness: 1-Methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Propiedades

IUPAC Name |

1-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZSUVBWRJJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512362 | |

| Record name | 1-Methoxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-51-4 | |

| Record name | 1-Methoxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.